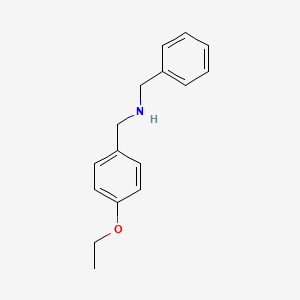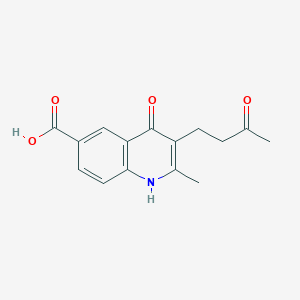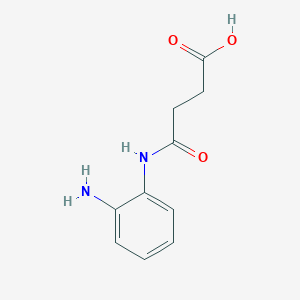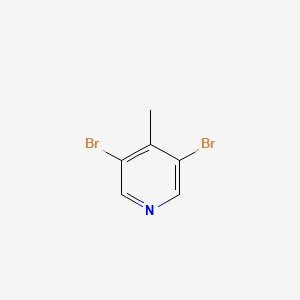
3,5-二溴-4-甲基吡啶
描述
Synthesis Analysis
The synthesis of 3,5-dibromo-4-methylpyridine derivatives has been explored through various methodologies. One approach involves the lithiation of 3,5-dibromopyridine with LDA, followed by a reaction with electrophiles to yield 4-alkyl-3,5-dibromopyridines in high yield . This method also allows for further functionalization to create 3-bromo-4,5-dialkylpyridines and 3,4,5-trialkylpyridines through sequential metal-halogen exchange reactions . Another synthetic route reported is the direct bromination of 2,2'-bipyridine hydrobromide salt, leading to the selective synthesis of brominated bipyridines . These methods demonstrate the versatility and reactivity of halogenated pyridines in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be significantly altered by the introduction of substituents, which can affect their physical and chemical properties. For instance, the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol exhibits one of the shortest N...H...O hydrogen bridges, indicating a strong interaction between the molecules . This kind of structural information is crucial for understanding the behavior of these compounds in various chemical contexts.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is a key aspect of their chemical behavior. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions, which is a valuable transformation in the synthesis of carbon-substituted pyridines . The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has also been examined, showcasing the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dibromo-4-methylpyridine derivatives are influenced by their molecular structure. The introduction of alkyl groups can lead to the formation of weak nucleophilic bases, as seen with 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which exhibits a double Janus group effect protecting the heteroatom from electrophilic attack . Additionally, solvent-dependent coordination polymers have been synthesized, demonstrating the influence of solvents on the self-assembly and structure of Co(II) complexes with pyridine derivatives . These findings highlight the importance of molecular design in dictating the properties of these compounds.
科学研究应用
电泳分离
3,5-二溴-4-甲基吡啶用于研究电泳分离过程。该研究侧重于理解自由溶液毛细管电泳中pH值与分离之间的理论和实验关系。通过使用阳离子表面活性剂抑制电渗流,实现了分离的增强。各种同分异构体的电泳迁移率,包括与3,5-二溴-4-甲基吡啶相关的同分异构体,是这项研究的关键部分(Wren, 1991)。
有机合成中的反应性
像3,5-二溴-4-甲基吡啶这样的化合物中卤素原子的反应性已被广泛研究。这些调查对于合成各种吡啶衍生物至关重要。例如,在这些化合物中特定位置的卤素原子可以在特定条件下被替换,从而合成不同的吡啶衍生物(Hertog, Combe, & Kolder, 2010)。
吡啶衍生物的合成
该化合物已被用作合成各种烷基化吡啶衍生物的起始物质。这涉及到锂化等过程,随后与电泳亲核试剂发生反应,从而创造具有潜在应用于不同领域的新吡啶化合物(Gu & Bayburt, 1996)。
晶体工程
在晶体工程领域,如N-甲基-3,5-二溴吡啶碘化物等3,5-二溴-4-甲基吡啶衍生物已被用于研究晶体基质中的卤素键合。这些化合物的性质使它们有效地用于探索短C–Br⋯I卤素键合,这在晶体结构的设计和理解中具有重要意义(Logothetis, Meyer, Metrangolo, Pilati, & Resnati, 2004)。
有机化学中的催化
3,5-二溴-4-甲基吡啶用于催化过程,合成单芳基吡啶溴化物,这是生产生物活性化合物的关键中间体。在这些过程中使用钯环化合物催化剂展示了该化合物在促进复杂有机反应中的相关性(Zhang et al., 2007)。
作用机制
安全和危害
Safety information for 3,5-Dibromo-4-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the synthesis methodology of 3,5-Dibromo-4-methylpyridine has further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
属性
IUPAC Name |
3,5-dibromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGUATWCKZLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356067 | |
| Record name | 3,5-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3430-23-7 | |
| Record name | 3,5-Dibromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


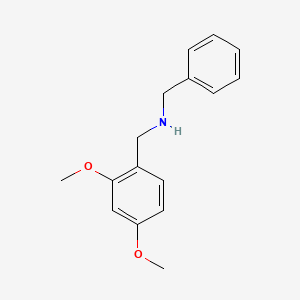
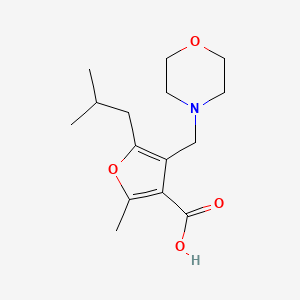
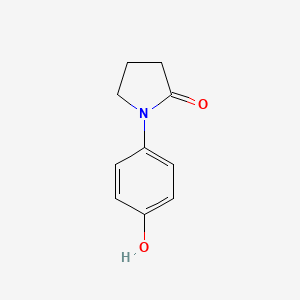
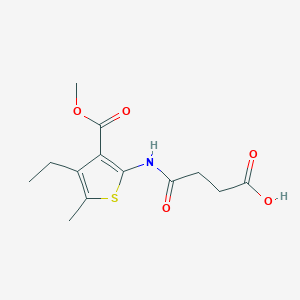

![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)
